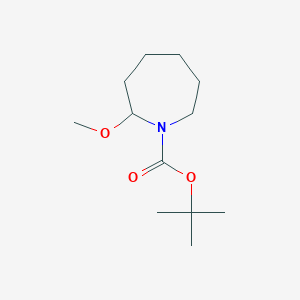

tert-butyl 2-methoxyazepane-1-carboxylate

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader historical exploration of seven-membered nitrogen-containing heterocycles, which began with early research into azepine chemistry in the mid-twentieth century. The foundational work on azepine compounds can be traced to the synthesis of the parent azepine structure by Hafner, who first recognized the high reactivity and unique properties of these seven-membered heterocyclic systems. This initial discovery opened new avenues for research into substituted azepane derivatives, where the saturated form of azepine provided more stable platforms for functional group incorporation and synthetic manipulation.

The specific interest in methoxy-substituted azepane carboxylates developed as researchers recognized the importance of protecting group strategies in nitrogen heterocycle chemistry. The tert-butyl carboxylate protecting group became particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions, making it an ideal choice for azepane functionalization. The incorporation of methoxy substituents added another layer of synthetic versatility, allowing for selective reactions and providing handles for further structural elaboration.

Research into azepane-containing compounds accelerated significantly when scientists began to recognize their potential as pharmaceutical scaffolds. The seven-membered nitrogen heterocycles demonstrated wide-ranging biological activities, including applications against central nervous system diseases, antibacterial properties, anticancer activity, antiviral effects, and antiparasitic functions. This biological relevance drove the development of synthetic methodologies for accessing diverse azepane derivatives, including compounds like this compound.

The emergence of this compound as a research target reflects the evolution of synthetic organic chemistry toward more sophisticated protecting group strategies and the need for versatile intermediates in complex molecule synthesis. The compound represents a convergence of several important chemical concepts: seven-membered ring chemistry, ester protection strategies, and methoxy functionalization, all combined in a single molecular framework that offers multiple points for synthetic manipulation.

Classification and Chemical Identity

This compound belongs to the chemical class of carboxylate esters, specifically those derived from azepane, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The compound is systematically classified under the broader category of protected amino acid derivatives and nitrogen-containing heterocyclic esters. Its structural classification places it within the family of tert-butyl carbamates, which are widely used as protecting groups in organic synthesis.

The molecular identity of this compound is defined by its molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 grams per mole. The compound is registered under the Chemical Abstracts Service number 1257080-99-1, providing a unique identifier for scientific and commercial purposes. The molecular structure incorporates several key functional groups: a tert-butyl ester moiety, a methoxy substituent at the 2-position of the azepane ring, and the seven-membered saturated nitrogen heterocycle as the core framework.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Chemical Abstracts Service Number | 1257080-99-1 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | COC1N(C(OC(C)(C)C)=O)CCCCC1 |

The structural architecture of this compound features a seven-membered azepane ring with a methoxy group attached to the carbon atom adjacent to the nitrogen atom. The nitrogen atom bears a tert-butyl carboxylate protecting group, which serves multiple functions including solubility enhancement, protection of the nitrogen center from unwanted reactions, and facilitation of purification processes. The stereochemistry of the compound involves potential configurational isomers at the methoxy-bearing carbon center, though specific stereochemical assignments depend on the synthetic route employed.

The compound's chemical identity is further characterized by its classification as a secondary amine derivative, where the nitrogen atom is incorporated into the ring system and protected by the carboxylate functionality. This protection renders the nitrogen less basic and more amenable to controlled synthetic transformations. The presence of both electron-donating methoxy and electron-withdrawing carboxylate groups creates an interesting electronic environment that influences the compound's reactivity patterns and physical properties.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its multifaceted utility as a synthetic intermediate and its role in advancing methodologies for seven-membered ring chemistry. The compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents and natural product analogs. Its strategic importance lies in the combination of functional groups that allow for selective transformations while maintaining the integrity of the azepane ring system.

The synthetic versatility of this compound is demonstrated through its participation in various chemical reactions typical of carboxylate esters. The compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or the free amine after decarboxylation. The tert-butyl protecting group can be selectively removed using trifluoroacetic acid or other strong acids, revealing the primary amine functionality for further elaboration. Additionally, the methoxy group provides opportunities for nucleophilic substitution reactions, oxidative transformations, and metal-catalyzed coupling reactions.

Research applications of this compound extend beyond simple synthetic transformations to include its use in developing new methodologies for azepane functionalization. The compound has been employed in studies investigating ring-expansion reactions, where the seven-membered ring serves as a precursor for larger ring systems. Furthermore, its utility in medicinal chemistry research has been demonstrated through its incorporation into drug discovery programs targeting various therapeutic areas.

The compound's significance is also reflected in its role as a model system for understanding the conformational behavior of seven-membered nitrogen heterocycles. The azepane ring adopts various conformations, and the presence of substituents like the methoxy group influences these conformational preferences. This makes this compound valuable for studying structure-activity relationships and optimizing the design of azepane-containing drug candidates.

The research importance of this compound is further enhanced by its contribution to the development of protecting group strategies in complex synthesis. The tert-butyl carboxylate functionality represents an orthogonal protecting group that can be selectively removed in the presence of other common protecting groups, making it invaluable for multi-step synthetic sequences. This selectivity has made this compound a preferred intermediate in the synthesis of complex natural products and pharmaceutical compounds.

Position within Azepane-Based Compound Research

This compound occupies a strategic position within the broader landscape of azepane-based compound research, representing both a continuation of traditional seven-membered ring chemistry and an advancement toward more sophisticated functionalized heterocycles. The compound builds upon the foundational knowledge of azepane chemistry, which encompasses the study of both the unsaturated azepine systems and their saturated azepane counterparts. Within this research domain, the compound represents an important example of how classical heterocyclic chemistry can be enhanced through strategic functional group incorporation.

The position of this compound within azepane research is particularly significant when considering the broader context of seven-membered nitrogen heterocycles as pharmaceutical scaffolds. Research has demonstrated that seven-membered nitrogen-containing heterocycles exhibit diverse biological activities, including central nervous system activity, antibacterial properties, anticancer effects, and antiviral capabilities. The compound serves as a representative example of how structural modifications to the basic azepane framework can be achieved while maintaining the core seven-membered ring integrity.

Within the specific context of substituted azepane research, this compound demonstrates the successful integration of multiple functional groups onto the azepane scaffold. The methoxy substituent at the 2-position represents a common strategy for introducing oxygen-containing functionality into azepane systems, while the tert-butyl carboxylate group exemplifies the use of protecting group chemistry in heterocyclic synthesis. This dual functionalization approach has become a model for developing other substituted azepane derivatives.

The compound's research position is also defined by its relationship to other azepane-containing molecules that have achieved clinical significance. Azepane-containing pharmaceuticals include bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide, among others. While this compound itself is primarily a synthetic intermediate, its structural features and synthetic accessibility make it a valuable precursor for developing analogs of these clinically relevant compounds.

| Research Category | Compound Examples | Key Features |

|---|---|---|

| Protected Azepanes | This compound | Synthetic intermediate with orthogonal protection |

| Pharmaceutical Azepanes | bazedoxifene, cetiedil, mecillinam | Clinically approved seven-membered heterocycles |

| Substituted Azepines | 2-methoxy-2H-azepine derivatives | Unsaturated seven-membered heterocycles |

| Spiro-Azepanes | diazaspiro compounds | Complex polycyclic azepane systems |

The methodological contributions of this compound research extend to the development of new synthetic approaches for azepane construction and functionalization. The synthesis of this compound has required advances in selective protection strategies, regioselective functionalization methods, and ring-forming reactions that maintain the seven-membered ring integrity. These methodological developments have broader implications for azepane chemistry and have contributed to the overall advancement of seven-membered heterocycle synthesis.

Current research directions involving this compound and related compounds focus on developing more efficient synthetic routes, exploring new reaction manifolds for azepane functionalization, and investigating the biological properties of azepane derivatives. The compound serves as a platform for structure-activity relationship studies, where systematic modifications to the methoxy and carboxylate groups can provide insights into the factors governing biological activity in azepane-containing molecules. This research continues to expand the understanding of seven-membered nitrogen heterocycles and their potential applications in drug discovery and development.

Eigenschaften

IUPAC Name |

tert-butyl 2-methoxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(13)15-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVVLASJYFAZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142842 | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257080-99-1 | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257080-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of Azepane Amines

- Starting from 2-methoxyazepane or a suitable azepane precursor, the nitrogen is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This reaction is typically conducted in an organic solvent like dichloromethane (DCM) at 0 °C to room temperature.

- The product, this compound, is isolated by standard aqueous workup and purified by chromatography or crystallization.

Ring Closure and Functionalization Approaches

- Synthesis of the azepane ring with the methoxy substituent can be achieved via intramolecular cyclization reactions from linear precursors bearing appropriate leaving groups and nucleophiles.

- For example, starting from a 2-methoxy-substituted amino alcohol or haloalkane, cyclization under basic or acidic conditions can yield 2-methoxyazepane.

- Subsequent Boc protection as described above completes the synthesis.

Alternative Synthetic Routes

- Some patents and literature describe the preparation of related Boc-protected nitrogen heterocycles through coupling reactions involving Boc-protected amines and functionalized intermediates.

- For instance, coupling Boc-protected amino cyclohexyl derivatives with acyl or carbamoyl chlorides under mild conditions, followed by purification, can analogously be adapted for azepane derivatives.

- Use of organic bases and solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane is common.

Representative Reaction Conditions and Data

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection of amine | tert-butyl dicarbonate, base (Et3N) | DCM | 0 °C to RT | 80-95 | Standard Boc protection procedure |

| Azepane ring closure | Base-mediated intramolecular cyclization | THF or MeCN | 25-80 °C | 60-85 | Depends on precursor and leaving group |

| Purification | Chromatography or crystallization | Various | Ambient | - | Purity >95% achievable |

Research Findings and Considerations

- The Boc protection step is well-established and yields high purity products suitable for further synthetic transformations.

- The methoxy group at the 2-position can influence ring closure kinetics and regioselectivity; thus, reaction conditions must be optimized to favor azepane ring formation without side reactions.

- Purification by silica gel chromatography using pentane/ethyl ether mixtures or recrystallization from suitable solvents is effective to obtain analytically pure this compound.

- Stability of the Boc group under various reaction conditions allows for multi-step syntheses involving further functionalization of the azepane ring.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 2-methoxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Acidic conditions using trifluoroacetic acid.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

Oxidation: Formation of 2-oxo-azepane derivatives.

Reduction: Formation of 2-methoxy-azepane.

Substitution: Formation of various substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Synthesis of Functionalized Compounds

- Tert-butyl esters, including tert-butyl 2-methoxyazepane-1-carboxylate, are widely used as intermediates in the synthesis of various functionalized compounds. They can be converted into acids or amines through hydrolysis or aminolysis, respectively.

- For example, reactions involving tert-butyl esters with chlorinating agents like SOCl₂ yield acid chlorides, which can subsequently react with alcohols or amines to form esters and amides in high yields .

-

Use in Polymer Chemistry

- The compound can serve as a building block for the synthesis of polymers. Its reactivity allows it to be incorporated into polymer backbones, facilitating the development of functionalized polymeric materials .

- Case studies have demonstrated the use of poly(acryloyl hydrazide) as a scaffold for preparing functional polymers where tert-butyl esters play a crucial role in post-polymerization modifications .

Medicinal Chemistry

-

Drug Development

- This compound has potential applications in drug discovery, particularly in the design of novel pharmaceuticals targeting various biological pathways.

- Its structural features may enhance the bioavailability and efficacy of therapeutic agents. For instance, derivatives of azepanes have been explored for their activity against neurological disorders .

- Prodrug Formulation

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 2-methoxyazepane-1-carboxylate involves its ability to act as a versatile intermediate in organic synthesis. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the azepane ring. The methoxy group provides additional reactivity, enabling various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects: tert-Butyl vs. Other Ester Groups

The tert-butyl group is a bulky substituent known to enhance steric protection. For example:

- tert-Butyl esters (e.g., tert-butyl acetate): These esters are resistant to nucleophilic attack and hydrolysis under basic conditions due to steric hindrance, unlike methyl or ethyl esters.

- Methoxy substituents : The 2-methoxy group in the azepane ring may increase electron density at the nitrogen, altering reactivity in subsequent synthetic steps.

Reactivity and Hazard Profiles

The tert-butyl group’s reactivity can be inferred from tert-butyl alcohol (t-BuOH) data (–7):

- Acid Sensitivity : Like t-BuOH, which reacts with strong acids to release flammable isobutylene gas , the tert-butyl carbamate may decompose under acidic conditions, releasing volatile byproducts.

- Oxidizer Incompatibility : t-BuOH reacts violently with oxidizers (e.g., peroxides) ; similar precautions may apply to tert-butyl esters.

- Thermal Stability : t-BuOH’s flash point (52°F) and flammability suggest tert-butyl-containing compounds require careful handling to avoid ignition.

Toxicity and Handling

- Acute Exposure : t-BuOH causes CNS depression, skin irritation, and respiratory issues . Carbamates with tert-butyl groups may share similar risks.

- Chronic Effects : Prolonged t-BuOH exposure may cause liver/kidney damage ; structural analogs could require similar medical monitoring.

- Protective Measures : Use nitrile/neoprene gloves and respiratory protection (>100 ppm) as recommended for t-BuOH .

Biologische Aktivität

Tert-butyl 2-methoxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H21NO3

- SMILES : CC(C)(C)C(=O)N1CCCCC1OC

The compound features a tert-butyl group, a methoxy group, and an azepane ring, which contribute to its unique pharmacological properties.

1. Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that play roles in disease processes. For instance, it has shown inhibitory effects on certain proteases involved in bacterial pathogenesis.

- Antiviral Activity : Preliminary studies suggest that the compound may have antiviral properties, particularly against influenza virus neuraminidase. The mechanism involves the disruption of viral replication pathways, which could be valuable in developing antiviral therapies .

2. Cellular Studies

Cell-based assays have demonstrated that this compound can influence cellular processes such as:

- Cell Viability : Using the MTT assay, researchers quantified the cytotoxic effects of the compound on various cell lines. Results indicated a dose-dependent reduction in cell viability at higher concentrations .

- Chloride Secretion Modulation : In studies involving bronchial epithelial cells, the compound was tested for its ability to modulate chloride secretion through CFTR channels. It was found to enhance CFTR activity under specific conditions, indicating potential therapeutic applications in cystic fibrosis .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of this compound, researchers treated infected cell cultures with varying concentrations of the compound. The results showed a significant reduction in viral load compared to untreated controls, suggesting that this compound could serve as a lead candidate for antiviral drug development.

Case Study 2: Enzymatic Inhibition

A separate investigation focused on the compound's ability to inhibit specific serine proteases involved in bacterial infection. The study employed kinetic assays to determine IC50 values, revealing that this compound effectively inhibited these enzymes at low micromolar concentrations.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-methoxyazepane-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the azepane ring. Key steps include:

- Protection of the amine group : Using tert-butyl carbamate (Boc) protection under anhydrous conditions with triethylamine as a base to minimize side reactions .

- Methoxy group introduction : Nucleophilic substitution or oxidation-reduction sequences, requiring precise control of temperature (0–25°C) and pH (neutral to mildly basic) to avoid ring strain or decomposition .

- Purification : Chromatography (e.g., silica gel column) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and methoxy protons (δ ~3.3 ppm, singlet). Azepane ring protons appear as multiplet clusters between δ 3.0–4.0 ppm .

- ¹³C NMR : Confirm Boc group presence (C=O at ~155 ppm, tert-butyl carbons at ~28 ppm) and methoxy carbon at ~55 ppm .

- IR Spectroscopy : Key stretches include N-H (3300–3400 cm⁻¹, if deprotected), C=O (1680–1720 cm⁻¹), and C-O (1050–1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with Boc cleavage .

Advanced Research Questions

Q. How does the tert-butyl carbamate (Boc) group influence the stability and reactivity of the azepane ring in varying reaction environments?

- Steric Effects : The bulky Boc group reduces ring flexibility, stabilizing chair-like conformations and directing regioselectivity in substitution reactions .

- Acid Sensitivity : Boc deprotection (e.g., with TFA) generates reactive amines, enabling downstream functionalization. However, prolonged acid exposure risks azepane ring opening, necessitating time-controlled reactions .

- Solvent Compatibility : Polar aprotic solvents (e.g., THF, DCM) are preferred to maintain Boc stability, while protic solvents (e.g., MeOH) may accelerate decomposition .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Data Validation : Use SHELXL for refinement, cross-checking thermal displacement parameters and hydrogen bonding networks to detect overfitting .

- Twinned Crystals : Employ SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning, leveraging high-resolution data (≤1.0 Å) to resolve ambiguities .

- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s method) to differentiate between intramolecular and solvent-mediated interactions, clarifying packing ambiguities .

Q. How can this compound serve as a precursor for bioactive molecules in drug discovery?

- Scaffold Modification :

- Ring Functionalization : Introduce pharmacophores (e.g., fluorophenyl groups) via Suzuki coupling or reductive amination .

- Boc Deprotection : Generate primary amines for conjugation with targeting moieties (e.g., peptides, heterocycles) .

- Mechanistic Studies : Use kinetic assays (e.g., enzyme inhibition) to evaluate interactions with biological targets, optimizing substituent placement for binding affinity .

Methodological Considerations

- Contradiction Analysis : Compare HPLC purity data with NMR integration ratios to identify undetected impurities .

- Reaction Optimization : Design DoE (Design of Experiments) matrices to evaluate temperature, catalyst loading, and solvent effects on yield .

- Safety Protocols : Handle Boc-protected intermediates in fume hoods with PPE (gloves, goggles) to avoid exposure to reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.